1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives are also widely used in pharmaceuticals due to their ability to modulate pharmacokinetic properties .
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step protocols. One common method includes the reaction of 3-chlorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other indole and piperazine derivatives, such as:
1-(4-bromophenyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Known for its biological activity and structural similarity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are studied for their diverse biological activities.
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of indole and piperazine moieties, which confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHLKAUFGHBUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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